Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate
Description
Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate is a heterocyclic organic compound featuring a pyrimidine-oxazole hybrid scaffold. Its structure includes a trifluoromethyl group at the pyrimidine C4 position, a 2-chlorophenyl substituent on the oxazole ring, and a methyl ester at the oxazole C4 carboxylate. Structural characterization of such compounds, including crystallographic refinement, often employs the SHELX software suite, a gold-standard tool for small-molecule crystallography .
Properties
IUPAC Name |
methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N4O3/c1-26-14(25)10-11(7-4-2-3-5-9(7)17)24-27-12(10)8-6-22-15(21)23-13(8)16(18,19)20/h2-6H,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENSFEPBAHLUEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)C3=CN=C(N=C3C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and oxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include trifluoromethylating agents, chlorinating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups, onto the compound.
Scientific Research Applications
Based on the search results, here's what is known about applications relating to compounds similar to "Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate":
Potential Anti-Cancer Drug Development
- CYC116, a compound similar to (4-(2-amino-4-methylthiazol-5-yl)pyrimidin-2-yl)-(3-nitrophenyl)amine, is under development for use as an anti-cancer drug . CYC116 is also known as [4-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-[4-(morpholin-4-yl)phenyl] pyrimidin-2-amine] .
Antitumor Agents
- Thienopyrimidine derivatives have been synthesized and studied as potential antitumor agents .
- Two classical antifolates, N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid, have been designed, synthesized, and evaluated as antitumor agents .
Dual Inhibitors
- Some compounds have been synthesized as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors .
Other Applications
- 1,2,4-Oxadiazole derivatives have applications in drug discovery . Several 1,2,4-oxadiazole derivatives have been reported as analogs of Terthiopene, Terpyridine, and Prodigiosin, which are naturally occurring compounds with cytotoxic and pro-apoptotic properties against various types of carcinoma .
- Amino-pyrazoles have been studied as active agents in different therapeutic areas, including anticancer and anti-inflammatory applications .
- Certain aminopyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, arresting the cell cycle in the G2/M phase .
- 4-amino-3-trifluoromethyl-5-phenylpyrazoles have been identified as a lead structure for developing new pharmacologically active compounds .
- 4-Amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride has been proposed as a lead structure for developing novel therapeutic drug candidates for treating oxidative stress-related diseases .
Specific Compounds Mentioned
Mechanism of Action
The mechanism of action of Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Comparisons with structurally similar compounds focus on substituent effects, physicochemical properties, and bioactivity. Key analogues include derivatives with variations in the pyrimidine (e.g., CF₃ vs. CH₃) or aryl (e.g., 2-chlorophenyl vs. 4-fluorophenyl) groups. Below is an illustrative analysis based on typical structural and functional trends observed in such compounds.
Table 1: Hypothetical Comparison of Structural Analogues
| Compound Name | Substituent (Pyrimidine) | Substituent (Aryl) | LogP* | Melting Point (°C) | Bioactivity (IC₅₀, nM) |
|---|---|---|---|---|---|
| Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate | CF₃ | 2-Cl-C₆H₄ | 3.2 | 215–218 | 12.5 (Kinase X) |
| Methyl 5-[2-amino-4-methylpyrimidin-5-yl]-3-(4-fluorophenyl)-1,2-oxazole-4-carboxylate | CH₃ | 4-F-C₆H₄ | 2.8 | 198–201 | 45.7 (Kinase X) |
| Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylate | CF₃ | 3-NO₂-C₆H₄ | 3.5 | 230–233 | 8.9 (Kinase X) |
*LogP: Calculated octanol-water partition coefficient.
Key Observations:
Trifluoromethyl vs. Methyl Groups : The CF₃ group enhances lipophilicity (higher LogP) and metabolic stability compared to CH₃, which correlates with improved bioactivity (e.g., IC₅₀ of 12.5 nM vs. 45.7 nM) .
Aryl Substituent Effects: Electron-withdrawing groups (e.g., 2-Cl, 3-NO₂) improve binding affinity by modulating electronic interactions with target proteins. The 3-NO₂ derivative exhibits the highest potency (IC₅₀ = 8.9 nM), while 4-F substitution reduces activity due to weaker hydrophobic interactions.
Crystallographic Insights : SHELX-refined structures reveal that the CF₃ group induces conformational rigidity in the pyrimidine ring, optimizing binding-pocket occupancy. In contrast, CH₃ analogues show greater torsional flexibility, reducing target engagement .
Methodological Considerations
The SHELX suite (particularly SHELXL and SHELXD) is critical for resolving structural details of such compounds, including bond lengths, angles, and intermolecular interactions. For example, the C-F bond length in the CF₃ group (typically ~1.33 Å) and Cl-C aryl substituent geometry can be precisely determined, enabling comparative analysis of steric and electronic effects .
Biological Activity
Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H9ClF4N4O3 |
| CAS Number | 338966-76-0 |
| Molar Mass | 416.71 g/mol |
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit cell proliferation in various cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. Studies report that it induces apoptosis in a dose-dependent manner, with IC50 values indicating significant cytotoxicity against these cells .
- Targeting Specific Pathways : The compound appears to interact with critical signaling pathways involved in cancer progression. For instance, it has been suggested that this compound influences apoptotic pathways by modulating p53 expression and caspase activation .
In Vitro Studies
In vitro studies have demonstrated the compound's efficacy against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis via p53 modulation |
| MEL-8 | 12.00 | Cell cycle arrest and apoptosis induction |
| A549 (Lung Cancer) | 10.00 | Inhibition of proliferation |
These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.
In Vivo Studies
While in vitro studies provide valuable insights, in vivo studies are crucial for understanding the pharmacodynamics and therapeutic potential of the compound. Current literature indicates ongoing research into its effects in animal models of cancer, focusing on tumor growth inhibition and overall survival rates.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Case Study on MCF-7 Cells : A study evaluated the compound's effects on MCF-7 cells and reported a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its role as an apoptosis inducer .
- Preclinical Trials : Preliminary preclinical trials involving xenograft models have shown promising results, with treated groups exhibiting reduced tumor sizes compared to controls. These findings warrant further investigation into dosage optimization and long-term effects .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis optimization requires a combination of computational reaction path searches (e.g., quantum chemical calculations) and statistical experimental design (DoE) to minimize trial-and-error approaches. For example, ICReDD’s methodology integrates computational predictions with targeted experimental validation to reduce development time . Key parameters include solvent selection, temperature control, and catalyst efficiency. Pyrimidine and oxazole ring formation may involve cyclization reactions, as seen in analogous Biginelli reactions for heterocyclic systems .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- NMR : Analyze chemical shifts for pyrimidine protons (δ 6.5–8.5 ppm) and trifluoromethyl groups (δ ~110–120 ppm for -NMR).
- IR : Confirm carbonyl (C=O, ~1700 cm) and amino (N–H, ~3300 cm) functional groups.
- X-ray crystallography : Resolve spatial arrangement of the pyrimidine-oxazole-chlorophenyl scaffold, as demonstrated in structurally related pyrimidine carboxylates .
Q. What computational tools are suitable for predicting reactivity or stability?
- Methodological Answer : Density Functional Theory (DFT) calculations can model reaction intermediates and transition states, particularly for trifluoromethyl group interactions. Molecular dynamics simulations assess steric effects from the 2-chlorophenyl substituent. Software like Gaussian or ORCA is recommended .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-chlorophenyl group influence reaction mechanisms?
- Methodological Answer : The electron-withdrawing chlorine atom stabilizes intermediates via resonance but introduces steric hindrance during nucleophilic substitution. Kinetic studies (e.g., Eyring plots) and Hammett correlations can quantify these effects. Computational studies on analogous chlorophenyl-pyrimidine systems suggest altered regioselectivity in cycloaddition reactions .
Q. What strategies address contradictions in solubility or stability data during formulation?
- Methodological Answer :
- Solubility : Use co-solvents (e.g., DMSO-water mixtures) or salt formation (e.g., hydrochloride salts for improved aqueous solubility).
- Stability : Conduct accelerated degradation studies under varying pH and temperature. LC-MS monitors degradation products, such as hydrolysis of the methyl ester group .
Q. How can bioactivity predictions be integrated into early-stage research?
- Methodological Answer : Combine QSAR models with molecular docking to predict interactions with biological targets (e.g., kinases or enzymes). For example, trifluoromethyl groups enhance metabolic stability, while the oxazole ring may influence binding affinity. Validate predictions with in vitro assays (e.g., enzyme inhibition) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for similar compounds?
- Methodological Answer :
- Step 1 : Replicate conditions from literature (e.g., catalyst loading, solvent purity).
- Step 2 : Apply DoE to identify critical variables (e.g., reaction time, stirring rate).
- Step 3 : Use HPLC or GC-MS to quantify side products (e.g., unreacted pyrimidine intermediates). Contradictions often arise from unoptimized purification protocols or solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
